molecular formula C13H12N2O5S2 B5211833 2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid

2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid

Cat. No.: B5211833
M. Wt: 340.4 g/mol
InChI Key: HZXSSRRECUVLFL-UHFFFAOYSA-N
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Description

2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid is a complex organic compound that features a thiophene ring, a sulfonamide group, and a benzoic acid moiety

Properties

IUPAC Name

2-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S2/c1-14-12(16)11-6-8(7-21-11)22(19,20)15-10-5-3-2-4-9(10)13(17)18/h2-7,15H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXSSRRECUVLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the sulfonamide and benzoic acid groups. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings, such as 2-aminothiophene and 2-thiophenecarboxylic acid.

    Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide and sulfamethoxazole.

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties, such as salicylic acid and p-aminobenzoic acid.

Uniqueness

2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid is unique due to its combination of a thiophene ring, a sulfonamide group, and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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